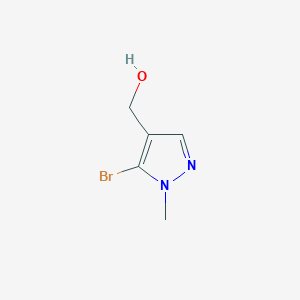
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, also known as N-ethylpiperazine or NEP, is an organic compound commonly used in scientific research. It is an important building block in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. NEP is a chiral amine and can exist in either the (2R) or (2S) configuration, with the (2R) configuration being the most stable. NEP is easily synthesized from inexpensive and commercially available starting materials, making it an attractive choice for use in a variety of research applications.
Scientific Research Applications
NEP has a variety of scientific research applications. It has been used as a chiral building block in the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, NEP has been used in the synthesis of N-alkylpiperazines, which are important intermediates in the synthesis of many drugs. NEP has also been studied for its potential use as a corrosion inhibitor and as a catalyst for the synthesis of other organic compounds.
Mechanism of Action
NEP is an organic compound and therefore does not have a specific mechanism of action. However, it has been studied for its potential use as a corrosion inhibitor, as well as a catalyst for the synthesis of other organic compounds. In the case of corrosion inhibition, NEP is believed to interact with the surface of the metal and form a protective layer that helps to prevent corrosion.
Biochemical and Physiological Effects
NEP has not been studied extensively for its potential biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
NEP has several advantages for use in laboratory experiments. It is easily synthesized from inexpensive and commercially available starting materials, making it an attractive choice for use in a variety of research applications. Additionally, it is non-toxic and safe for use in laboratory experiments.
The main limitation of NEP for use in laboratory experiments is its limited availability. NEP is not widely available and can be difficult to obtain in large quantities.
Future Directions
The potential future directions for research involving NEP are numerous. Further research could be conducted on its potential use as a corrosion inhibitor and as a catalyst for the synthesis of other organic compounds. Additionally, NEP could be studied for its potential biochemical and physiological effects. Finally, further research could be conducted on the synthesis of N-alkylpiperazines, which are important intermediates in the synthesis of many drugs.
Synthesis Methods
NEP is synthesized through a simple two-step process. The first step involves the reaction of 4-ethoxypiperidine with ethyl chloroformate to form N-ethoxycarbonylpiperazine. In the second step, the N-ethoxycarbonylpiperazine is treated with aqueous sodium hydroxide to generate NEP. This process is relatively straightforward and can be completed in a short period of time.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves the reaction of 4-ethylpiperazine with 2-bromo-1-propanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-ethylpiperazine", "2-bromo-1-propanol", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylpiperazine (1.0 eq) in methanol and add 2-bromo-1-propanol (1.2 eq) and hydrochloric acid (catalytic amount). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the product in methanol and add sodium borohydride (1.2 eq) slowly with stirring. Stir the mixture at room temperature for 24 hours.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine." ] } | |
CAS RN |
1567925-49-8 |
Product Name |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine |
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



